molecular formula C6H14 B1368666 2-Methylpentane-d14 CAS No. 284487-65-6

2-Methylpentane-d14

Cat. No.: B1368666
CAS No.: 284487-65-6
M. Wt: 100.26 g/mol
InChI Key: AFABGHUZZDYHJO-YSWKHMAKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methylpentane-d14 involves the deuteration of 2-methylpentane. Deuteration is typically achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity (98 atom % D) and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentane-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Chlorine gas (Cl2), bromine (Br2), UV light.

Major Products Formed

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated halogenated compounds.

Mechanism of Action

The mechanism of action of 2-Methylpentane-d14 is primarily related to its use as a solvent and reference standard. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate analysis of molecular structures. The deuterium atoms also reduce the background noise in NMR spectra, allowing for clearer and more precise measurements .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFABGHUZZDYHJO-YSWKHMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583911
Record name 2-(~2~H_3_)Methyl(~2~H_11_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284487-65-6
Record name Pentane-1,1,1,2,2,3,3,4,5,5,5-d11, 4-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284487-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(~2~H_3_)Methyl(~2~H_11_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-65-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentane-d14
Reactant of Route 2
2-Methylpentane-d14
Reactant of Route 3
2-Methylpentane-d14
Reactant of Route 4
2-Methylpentane-d14
Reactant of Route 5
2-Methylpentane-d14
Reactant of Route 6
2-Methylpentane-d14

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